N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
Description
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (CAS 662-21-5) is a fluorinated propanamide derivative with the molecular formula C₄H₃F₆NO₂ and a molecular weight of 211.06 g/mol . Its structure features a central propanamide backbone substituted with two trifluoromethyl groups and a hydroxyl group at the 2-position, along with an N-butyl chain (Figure 1).
Properties
Molecular Formula |
C8H11F6NO2 |
|---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H11F6NO2/c1-2-3-4-15-5(16)6(17,7(9,10)11)8(12,13)14/h17H,2-4H2,1H3,(H,15,16) |
InChI Key |
BXWYOXXZMKITKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the use of radical trifluoromethylation, where trifluoromethyl groups are introduced into the molecule through radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of cobalt-dependent amidase enzymes, which have been shown to efficiently catalyze the synthesis of trifluoromethylated compounds . These enzymes exhibit high substrate tolerance, specific activity, and thermostability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for trifluoromethylation, cobalt ions for enzymatic catalysis, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include enantiomerically pure trifluoromethylated compounds, which are valuable intermediates for pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide has shown potential in the development of pharmaceutical agents. Its trifluoromethyl groups enhance biological activity and lipophilicity, which are crucial for drug design.
Case Study: Anticancer Properties
Recent studies have indicated that compounds with similar trifluoromethyl and amide functionalities exhibit significant anticancer activities. For instance, derivatives of trifluoromethyl pyrimidines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The bioassay results demonstrated that certain derivatives showed promising efficacy against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer) at low concentrations (5 μg/ml) .
Agrochemical Applications
The compound is also being explored as a potential agrochemical due to its antifungal and insecticidal properties.
Case Study: Antifungal Activity
Research has highlighted that similar trifluoromethyl-containing compounds exhibit antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In laboratory settings, some derivatives demonstrated inhibition rates comparable to established fungicides . This suggests that this compound could be developed into an effective agricultural fungicide.
Material Science Applications
In material science, the unique properties of fluorinated compounds like this compound make them suitable for applications in coatings and polymers.
Case Study: Coating Formulations
Fluorinated compounds are known for their hydrophobic properties. Studies indicate that incorporating such compounds into polymer matrices can enhance water repellency and chemical resistance in coatings. This application is particularly valuable in industries requiring durable and weather-resistant materials.
Mechanism of Action
The mechanism of action of N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacokinetic and Pharmacodynamic Analogs
Bicalutamide
Bicalutamide (CASODEX®) is a non-steroidal androgen receptor antagonist with the structure N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide . Key differences include:
- Substituents: A sulfonyl group and cyano-substituted aromatic ring in bicalutamide vs. the N-butyl and dual trifluoromethyl groups in the target compound.
- Activity: Bicalutamide’s sulfonyl and cyano groups enhance receptor binding affinity, while the target compound’s trifluoromethyl groups may improve metabolic resistance.
- Applications : Bicalutamide is used clinically for prostate cancer, whereas the target compound’s applications remain under investigation.
S-4 (Andarine)
S-4 (3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a Selective Androgen Receptor Modulator (SARM) .
- Substituents: S-4 contains an acetylamino-phenoxy group and nitro-trifluoromethylphenyl ring, differing from the target compound’s N-butyl and dual trifluoromethyl groups.
- Pharmacokinetics : S-4 exhibits oral bioavailability and linear kinetics due to its ether linkage, whereas the target compound’s N-butyl chain may influence lipophilicity and half-life.
TRPV1 Antagonists
Compounds 43–48 and 20–24 (e.g., N-((2-(cyclohexylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide) are TRPV1 antagonists with pyridine and sulfonamide substituents .
- Structural Differences : These analogs feature pyridinylmethyl and sulfonamide groups, contrasting with the target compound’s simpler propanamide backbone.
- Activity : TRPV1 antagonists target pain receptors, while the target compound’s applications may lean toward hormonal modulation.
Physicochemical Properties
- Lipophilicity : The N-butyl chain in the target compound likely increases lipophilicity compared to bicalutamide’s polar sulfonyl group.
- Solubility : TRPV1 antagonists with pyridine rings may exhibit higher aqueous solubility due to hydrogen-bonding capacity.
Biological Activity
N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (CAS No. 1980053-69-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The compound features a trifluoromethyl group and a hydroxy group, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Anesthetic Properties : Similar compounds have demonstrated oral general anesthetic activity with minimal hemodynamic effects. For instance, related trifluoro analogs have shown significant reductions in the minimum alveolar concentration (MAC) of isoflurane without adversely affecting heart rate or blood pressure .
- Anticonvulsant Activity : The compound exhibits potent anticonvulsant properties against models such as maximal electroshock (MES) and subcutaneous metrazol (scMET). A therapeutic index of 10 was noted in studies involving similar trifluoro compounds .
- Mechanistic Studies : Preliminary mechanistic studies suggest that these compounds may enhance GABA(A) receptor currents, indicating a potential mechanism for their anesthetic and anticonvulsant effects .
Case Study 1: Anesthetic Activity
A study focused on a related compound demonstrated its ability to significantly reduce isoflurane MAC while maintaining stable hemodynamics. The study utilized various concentrations and found that at 1 mM concentration, the compound enhanced GABA(A) current in hippocampal neurons .
Case Study 2: Anticonvulsant Efficacy
In another investigation, analogs of trifluoro compounds were tested for their anticonvulsant efficacy using the MES model. The results indicated that certain analogs not only reduced seizure activity but also exhibited a favorable safety profile compared to traditional anticonvulsants .
Table 1: Summary of Biological Activities
Q & A
Basic Question: What analytical techniques are recommended for structural confirmation of N-butyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide?
Answer:
To confirm the structure of this compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, particularly focusing on trifluoromethyl and hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) to determine molecular weight and fragmentation patterns.
- Elemental Analysis : Quantitative assessment of carbon, hydrogen, nitrogen, and fluorine content to validate stoichiometry.
- HPLC : For purity assessment and retention time comparison with synthetic standards.
These methods are standard for propanamide derivatives, as demonstrated in the characterization of structurally similar TRPV1 antagonists .
Advanced Question: How can enantiomeric resolution of this compound be achieved for stereochemical studies?
Answer:
Enantioselective hydrolysis using recombinant S-amidase (e.g., from Arthrobacter sp. S-2) is effective. The enzyme selectively cleaves the (S)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide analogs, yielding (S)-acid and leaving the (R)-amide intact. Key steps include:
Enzyme Purification : Use His-tag affinity chromatography for recombinant S-amidase.
Kinetic Resolution : Incubate the racemic mixture with the enzyme, monitor hydrolysis via chiral HPLC.
Product Isolation : Separate (R)-amide and (S)-acid using solvent extraction or crystallization.
This method achieved >99% enantiomeric excess in related compounds .
Advanced Question: How should researchers design pharmacokinetic studies to assess metabolic stability?
Answer:
A robust pharmacokinetic study should include:
- In Vitro Assays :
- Liver Microsomes : Incubate the compound with rat or human liver microsomes to identify phase I metabolites (oxidation, hydrolysis).
- CYP450 Inhibition Screening : Evaluate potential drug-drug interactions.
- In Vivo Models : Administer the compound to rats (oral/intravenous), collect plasma samples, and analyze via LC-MS/MS to determine bioavailability, half-life, and clearance.
- Metabolite Identification : Use high-resolution MS and NMR to characterize metabolites, as done for SARMs with similar propanamide backbones .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in a dry, airtight container at –20°C to prevent degradation.
- Emergency Procedures : Follow protocols for chemical spills (e.g., neutralize with absorbents) and eye exposure (flush with water for 15 minutes).
These align with safety data for structurally related propanamides .
Advanced Question: How can synthetic routes be optimized to produce analogs with modified bioactivity?
Answer:
Optimization strategies include:
- Side-Chain Modifications : Replace the N-butyl group with branched or cyclic alkyl chains (e.g., isopentyl, cyclopentylmethoxy) to alter lipophilicity and receptor binding.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis.
- Solvent Systems : Employ polar aprotic solvents (e.g., DMF) for amide coupling reactions.
For example, modifying alkoxy groups on pyridine rings in TRPV1 antagonists improved metabolic stability and potency .
Advanced Question: What methodologies are effective for resolving contradictory data in biological activity assays?
Answer:
To address discrepancies:
Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
Orthogonal Assays : Combine functional assays (e.g., calcium flux) with binding studies (SPR or radioligand displacement).
Metabolite Interference : Test if metabolites (e.g., sulfated conjugates) exhibit off-target effects, as seen in SARMs with hydrolytically unstable thio-ether linkages .
Crystallography : Resolve 3D structures of compound-receptor complexes to confirm binding modes.
Basic Question: What purification techniques are suitable for isolating this compound from reaction mixtures?
Answer:
Effective methods include:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : Optimize solvent pairs (e.g., methylethyl ketone/hexane) to enhance yield and purity.
- HPLC Prep-Scale : For chiral separation or removal of closely eluting impurities.
A patent demonstrated >95% purity for a related propanamide using methylethyl ketone/hexane recrystallization .
Advanced Question: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies : Use software (e.g., AutoDock) to predict binding poses in target receptors (e.g., androgen receptors or TRPV1 channels).
- QSAR Models : Corolate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity.
- MD Simulations : Assess compound-receptor stability over nanosecond timescales.
These approaches were critical in developing ether-linked SARMs with reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
